molecular formula CH5NO2S B031651 Methanesulfonamide CAS No. 3144-09-0

Methanesulfonamide

Cat. No.: B031651
CAS No.: 3144-09-0
M. Wt: 95.12 g/mol
InChI Key: HNQIVZYLYMDVSB-UHFFFAOYSA-N
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Description

Methanesulfonamide, also known as methanesulphonamide, is an organic compound with the molecular formula CH5NO2S. It is a sulfonamide derivative characterized by the presence of a sulfonyl functional group attached to an amine group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with ammonia gas. This reaction typically takes place in a toluene environment at temperatures ranging from 40 to 50 degrees Celsius . The reaction can be represented as follows:

CH3SO2Cl+NH3CH3SO2NH2+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{NH}_3 \rightarrow \text{CH}_3\text{SO}_2\text{NH}_2 + \text{HCl} CH3​SO2​Cl+NH3​→CH3​SO2​NH2​+HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of toluene as a solvent helps in controlling the reaction temperature and facilitates the separation of the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form methanesulfonic acid.

    Reduction: It can be reduced to form methanesulfinamide.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Methanesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows it to participate in several chemical reactions, leading to the development of drugs with diverse therapeutic effects.

Synthesis of Sulfonamides

MSA can be synthesized from methanesulfonyl chloride through reactions with primary or secondary amines. This method enhances the yield and purity of the sulfonamide products, which are essential for pharmaceutical applications .

Antidepressant Research

Recent studies have indicated that this compound derivatives exhibit antidepressant-like effects in animal models, particularly in chronic mild stress paradigms. These findings suggest potential applications in developing new antidepressant therapies .

COX-2 Inhibitors

This compound has been studied as a selective COX-2 inhibitor, showing promise in chemoprevention of colorectal cancer. Long-term administration of such inhibitors has demonstrated a significant reduction in tumor formation in animal models .

Biological Applications

The biological applications of this compound extend to its use in studying protein-ligand interactions and binding affinities.

Binding Affinity Studies

MSA is utilized in biological studies to predict the binding modes and affinities of protein-ligand complexes. This application is crucial for drug discovery and understanding molecular interactions within biological systems .

Chemical Reactions and Derivatives

This compound's chemical properties allow it to engage in various reactions that lead to the formation of useful derivatives.

Reactivity with Other Compounds

MSA reacts with thionyl chloride, cyanates, carbon disulfide, ketones, and aldehydes to produce pharmaceuticals and other target molecules. This versatility makes it a valuable reagent in organic synthesis .

Reaction TypeReactantsProducts
Reaction with Thionyl ChlorideThis compound + SOCl₂Sulfonyl Chloride Derivative
Reaction with CyanatesThis compound + CyanateSulfonamide Derivative
Reaction with AldehydesThis compound + AldehydeTarget Molecule

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Antidepressant Effects

In a study involving rats subjected to chronic mild stress, this compound derivatives were shown to improve depressive-like behaviors significantly compared to control groups . This research emphasizes MSA's potential as a basis for new antidepressant drugs.

Cancer Research

Research on COX-2 inhibitors derived from this compound has demonstrated a marked reduction in tumor growth in Min mice models, indicating its potential role in cancer prevention strategies . The long-term treatment resulted in a significant decrease in polyp formation, showcasing its chemopreventive properties.

Comparison with Similar Compounds

Methanesulfonamide can be compared with other sulfonamide derivatives:

    Methanesulfonic Acid: Unlike this compound, methanesulfonic acid lacks the amine group and is primarily used as a strong acid in organic synthesis.

    Methanesulfinamide: This compound is a reduced form of this compound and has different reactivity and applications.

    N-(2-methylthio-1-p-toluenesulfonyl)this compound: This derivative is used in more specialized organic synthesis reactions.

Uniqueness: this compound is unique due to its versatility in various chemical reactions and its wide range of applications in different scientific fields. Its ability to act as both a reagent and a catalyst makes it a valuable compound in organic synthesis .

Biological Activity

Methanesulfonamide (MSAM) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of MSAM, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the functional group -S(=O)₂NH₂, which imparts unique chemical properties that facilitate its interaction with various biological targets. Its structure allows it to function as both a sulfonamide and an amide, contributing to its biological versatility.

  • Inhibition of Enzymes : MSAM derivatives have been shown to inhibit key enzymes involved in various metabolic pathways.
    • HMG-CoA Reductase : A study demonstrated that certain this compound derivatives exhibited potent inhibitory activity against HMG-CoA reductase, a crucial enzyme in cholesterol biosynthesis. One compound was found to be approximately four times more potent than lovastatin, with an IC50 value of 1.12 nM in rat hepatocytes .
    • Cyclooxygenase (COX) Inhibition : this compound acts as a selective COX-2 inhibitor. Research indicates that modifications to the this compound structure can enhance COX-2 selectivity while reducing COX-1 inhibition, which is critical for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Activity : this compound has been investigated for its potential in cancer therapy.
    • A derivative known as NS-398 has shown promise in inhibiting tumor growth by targeting inflammatory pathways associated with cancer progression. In vivo studies indicated a significant reduction in tumor incidence when COX-2 inhibitors were administered to cancer-prone mouse models .
  • Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of this compound derivatives through the inhibition of carbonic anhydrase, which may offer new strategies for treating neurodegenerative diseases like Alzheimer's .

Case Study 1: HMG-CoA Reductase Inhibition

In vitro studies conducted on a series of this compound pyrimidine derivatives revealed their potential as cholesterol-lowering agents. The most potent compound showed an IC50 value significantly lower than established statins, suggesting a promising avenue for developing new lipid-lowering therapies.

Case Study 2: Cancer Therapeutics

Research on NS-398 demonstrated its effectiveness in reducing colorectal cancer incidence in animal models. Long-term administration led to a decrease in tumor formation, supporting the hypothesis that COX-2 inhibition may play a crucial role in cancer prevention strategies .

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

  • Atmospheric Chemistry : Investigations into the atmospheric degradation of this compound have revealed its formation from marine biogenic sources, linking it to environmental processes and potentially influencing its biological activity .
  • Structure-Activity Relationships (SAR) : Studies focusing on SAR have identified key structural features that enhance the selectivity and potency of this compound derivatives against specific biological targets, paving the way for optimized drug design .

Summary Table of Biological Activities

Activity TypeMechanism/TargetReference
Enzyme InhibitionHMG-CoA Reductase (cholesterol synthesis)
Anti-inflammatoryCOX-2 Inhibition
AnticancerTumor growth inhibition
NeuroprotectionInhibition of carbonic anhydrase

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Methanesulfonamide derivatives in medicinal chemistry?

this compound derivatives are typically synthesized via nucleophilic substitution reactions between methanesulfonyl chloride and amines under controlled conditions. Key steps include:

  • Reagent selection : Use of anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
  • Purification : Column chromatography or recrystallization to isolate products, validated via ¹H-NMR and ¹³C-NMR for structural confirmation .
  • Yield optimization : Variables like reaction time, temperature, and stoichiometric ratios are systematically tested (e.g., 1:1.2 molar ratio of amine to methanesulfonyl chloride) .

Q. How are this compound derivatives characterized for purity and structural integrity?

Analytical workflows include:

  • Chromatography : HPLC-MS/MS for quantifying purity and detecting byproducts (e.g., retention time tR = 8.2 min for this compound derivatives) .
  • Spectroscopy : ¹H-NMR to confirm sulfonamide bond formation (e.g., δ 3.1 ppm for CH3SO2 group) and FT-IR for functional group analysis (e.g., S=O stretching at 1150–1300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies of this compound-based enzyme inhibitors?

Contradictions often arise from differences in:

  • Biological models : Cell lines vs. in vivo systems (e.g., COX-2 inhibition efficacy varies between human oral squamous cell carcinoma cells and murine models) .
  • Dose-response relationships : Use nonlinear regression models (e.g., Hill equation) to quantify IC50 values, accounting for assay-specific variability .
  • Meta-analysis : Combine datasets from multiple studies using PRISMA guidelines to identify confounding variables (e.g., solvent effects on compound solubility) .

Q. What experimental design principles apply to optimizing this compound derivatization for targeted drug delivery?

Key considerations include:

  • Structure-activity relationship (SAR) : Systematic modification of substituents (e.g., bicyclic frameworks in (1R)-7,7-Dimethyl derivatives) to enhance bioavailability .
  • Kinetic studies : Time-resolved assays to evaluate binding affinity (e.g., surface plasmon resonance for enzyme-substrate interactions) .
  • Ethical rigor : Adherence to protocols for human subject research, including informed consent and IRB approval for preclinical-to-clinical transitions .

Q. How should researchers address challenges in synthesizing enantiomerically pure this compound derivatives?

Strategies involve:

  • Chiral catalysts : Use of palladium-based catalysts for asymmetric synthesis, monitored via chiral HPLC (e.g., Chiralpak AD-H column) .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemical ambiguities (e.g., confirming R configuration in bicyclic derivatives) .

Q. Methodological Guidance

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity of this compound compounds?

  • ANOVA with post-hoc tests : Compare means across dose groups (e.g., LD50 determination in rodent models) .
  • Probit analysis : Model mortality rates at varying concentrations, validated via bootstrapping .
  • Reporting standards : Include confidence intervals and effect sizes to enhance reproducibility .

Q. How can systematic reviews improve the interpretation of conflicting data on this compound’s environmental impact?

  • Scoping studies : Map existing literature to identify knowledge gaps (e.g., biodegradation pathways in aquatic systems) .
  • Risk-of-bias assessment : Use tools like ROBINS-I to evaluate methodological flaws in primary studies .

Q. Data Presentation and Ethics

Q. What are best practices for presenting NMR and MS data in this compound research publications?

  • Raw data inclusion : Provide supplementary files with full spectral traces (e.g., .dx or .jdx formats) .
  • Annotation : Label peaks with δ values and coupling constants in NMR spectra .
  • Reproducibility : Document spectrometer parameters (e.g., 400 MHz for ¹H-NMR) and ionization modes in MS (e.g., ESI+) .

Q. How should researchers address ethical considerations in studies involving this compound derivatives?

  • Safety protocols : Use PPE (e.g., JIS T 8147-certified goggles) when handling methanesulfonyl chloride precursors .
  • Animal welfare : Follow ARRIVE guidelines for reporting in vivo experiments .

Properties

IUPAC Name

methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQIVZYLYMDVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062865
Record name Methanesulfonamide
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Molecular Weight

95.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3144-09-0
Record name Methanesulfonamide
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Record name Methanesulfonamide
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Record name Methanesulfonamide
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Record name Methanesulfonamide
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Record name Methanesulfonamide
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Record name Methanesulphonamide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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